molecular formula C16H21N5O B5063135 N-CYCLOOCTYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

N-CYCLOOCTYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

Cat. No.: B5063135
M. Wt: 299.37 g/mol
InChI Key: JKCIAJHINNUFBV-UHFFFAOYSA-N
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Description

N-CYCLOOCTYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a chemical compound that belongs to the class of benzamides It features a cyclooctyl group attached to the nitrogen atom and a tetrazole ring attached to the benzamide structure

Properties

IUPAC Name

N-cyclooctyl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c22-16(18-14-6-4-2-1-3-5-7-14)13-8-10-15(11-9-13)21-12-17-19-20-21/h8-12,14H,1-7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCIAJHINNUFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOOCTYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach, which involves the reaction of azides with alkynes under mild conditions.

    Attachment of the Cyclooctyl Group: The cyclooctyl group is introduced through a nucleophilic substitution reaction, where a cyclooctylamine reacts with a suitable benzoyl chloride derivative.

    Coupling of the Tetrazole and Benzamide: The final step involves coupling the tetrazole ring with the benzamide structure under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOOCTYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.

    Substitution: Formation of substituted tetrazole derivatives with various functional groups attached to the ring.

Scientific Research Applications

N-CYCLOOCTYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOOCTYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with molecular targets such as HSP90. The compound binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone activity and leading to the degradation of client proteins involved in tumorigenesis . This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the binding site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOOCTYL-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to the presence of the cyclooctyl group, which enhances its hydrophobic interactions with target proteins and potentially improves its bioavailability and stability compared to similar compounds.

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